![molecular formula C24H32N2O2 B2589403 N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydrochinolin-6-yl]adamantan-1-carboxamid CAS No. 1005292-88-5](/img/structure/B2589403.png)

N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydrochinolin-6-yl]adamantan-1-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

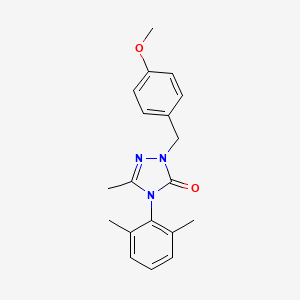

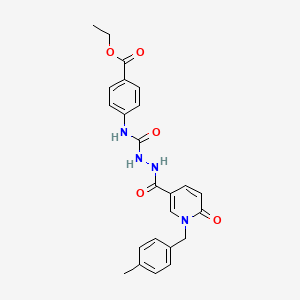

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide” is a chemical compound . The IUPAC name of this compound is N-(1-butyl-1,2,3,4-tetrahydro-6-quinolinyl)methylmethanamine . Its molecular weight is 298.43 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wirkmechanismus

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide exerts its neuroprotective and neurorestorative effects through multiple mechanisms of action. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to activate the ERK/CREB signaling pathway, which is involved in neuronal survival, differentiation, and synaptic plasticity. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has also been found to upregulate the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival, growth, and differentiation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to enhance mitochondrial function by increasing ATP production and reducing reactive oxygen species (ROS) generation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.

Biochemical and Physiological Effects:

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to enhance the expression of synaptic proteins such as synaptophysin and PSD-95, which are involved in synaptic plasticity and neurotransmission. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to increase the levels of glutathione, a potent antioxidant that protects against oxidative stress. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in neuroinflammation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to increase the levels of anti-inflammatory cytokines such as IL-10, which have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has several advantages for lab experiments. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, and its mechanism of action has been well characterized. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to exhibit neuroprotective, neurorestorative, and neurotrophic effects in animal models of neurological disorders.

However, there are also some limitations for lab experiments with N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has a relatively short half-life, which may limit its therapeutic potential. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide may also have off-target effects, which need to be carefully evaluated.

Zukünftige Richtungen

There are several future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. One direction is to investigate the safety and efficacy of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide in clinical trials for various neurological disorders. Another direction is to optimize the synthesis method of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide to obtain higher yields and purity. Another direction is to explore the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide in combination with other neuroprotective agents for synergistic effects. Another direction is to investigate the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide in other neurological disorders such as traumatic brain injury and multiple sclerosis. Another direction is to elucidate the molecular mechanisms underlying the neuroprotective and neurorestorative effects of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. Overall, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide holds great promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully explore its therapeutic potential.

Synthesemethoden

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with isobutyryl chloride followed by cyclization with 2-aminoacetophenone. The resulting compound is then subjected to acylation with 1,3-dioxolan-2-one to obtain N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. The synthesis method has been optimized to obtain high yields and purity of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

Entwicklung eines Antidiabetikums

CCG-342096 zeigt vielversprechende Ergebnisse in der Entwicklung von Antidiabetika, insbesondere als DPP-4-Inhibitor. DPP-4-Inhibitoren sind eine Klasse von Medikamenten, die dazu beitragen, die Insulinsekretion zu erhöhen und den Glukagon-Spiegel im Blut in glukoseabhängiger Weise zu senken, was für die Behandlung von Typ-2-Diabetes mellitus (T2DM) vorteilhaft ist . Die Struktur der Verbindung ermöglicht die Hemmung von DPP-4 und trägt zur Regulierung der glykämischen Kontrolle bei.

Antibakterielle Aktivität

Die antimikrobiellen Eigenschaften von CCG-342096 wurden untersucht, wobei Studien seine Wirksamkeit gegen bestimmte Stämme pathogener Gram-positiver und Gram-negativer Bakterien sowie gegen den hefeähnlichen Pilz Candida albicans zeigten . Diese Anwendung ist von Bedeutung für die Entwicklung neuer Antibiotika und Antimykotika.

Hypoglykämische Aktivität

CCG-342096 wurde auf seine hypoglykämische Aktivität getestet und zeigte sich als potenzielles orales Hypoglykämikum. In Studien mit Streptozotocin (STZ)-induzierten diabetischen Ratten führte die Verbindung zu einer signifikanten Senkung des Serumglucosespiegels, vergleichbar mit bekannten Medikamenten wie Gliclazid . Dies deutet auf seine Nützlichkeit bei der Kontrolle des Blutzuckerspiegels bei Diabetikern hin.

Gerüst für synthetische Verbindungen

Die Verbindung dient als Gerüst für die Konstruktion und Entwicklung neuartiger synthetischer Verbindungen. Ihre Struktur kann zur Herstellung einer Vielzahl von Gerüsten mit hoher DPP-4-Inhibitoraktivität verwendet werden, was für die Synthese neuer Arzneimittel entscheidend ist .

Studien zur Struktur-Wirkungs-Beziehung (SAR)

CCG-342096 wird in SAR-Studien verwendet, um die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen. Dies ist für das rationale Design neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen unerlässlich .

Steigerung der Bioaktivität

Die Bioaktivität von CCG-342096 kann durch Substitution von Atomen wie Fluor, Chlor und Brom erhöht werden. Diese Modifikation kann zur Entwicklung von Verbindungen mit erhöhter Potenz und Selektivität für ihre biologischen Ziele führen .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-15(2)22(27)26-7-3-4-19-11-20(5-6-21(19)26)25-23(28)24-12-16-8-17(13-24)10-18(9-16)14-24/h5-6,11,15-18H,3-4,7-10,12-14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQOTGDIHCJDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2589322.png)

![N-[[2-[[2-(2-Fluorophenyl)acetyl]amino]cyclopentyl]methyl]prop-2-enamide](/img/structure/B2589329.png)

![6-[(5E)-5-[3-[6-(diethylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N,N-diethylhexanamide](/img/structure/B2589334.png)

![1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2589336.png)

![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2589337.png)

![6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2589342.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2589343.png)